4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

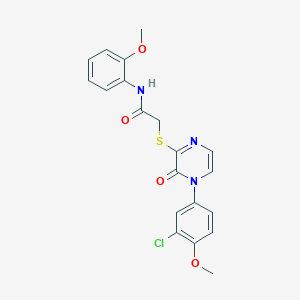

“4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride” is a chemical compound. It is a derivative of 3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), which is a 3-substituted picolinic acid .

Synthesis Analysis

The synthesis of “4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride” involves several steps. The process starts with 2-methyl-4-nitropyridine-N-oxide reacting with hydrochloric acid to obtain 4-chloro-2-methyl-pyridine-N-oxide. This is followed by a reaction with phosphorus trichloride in an organic solvent to generate 4-chloro-2-methylpyridine. The compound is then oxidized with potassium permanganate in water to obtain 4-chloro-2-picolinate. Finally, the 4-chloro-2-picolinate is mixed with a catalytic amount of DMF (dimethyfumarate), and thionyl chloride is dripped in to carry out an esterification reaction with methanol, resulting in the formation of 4-chloro-2-pyridinecarboxylate hydrochloride .

Molecular Structure Analysis

The molecular formula of “4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride” is C7H8Cl2N2O .

Chemical Reactions Analysis

The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .

Physical And Chemical Properties Analysis

“4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride” has a molecular weight of 208.04 . It is a solid at room temperature .

Scientific Research Applications

Catalysis and Synthetic Applications

Research has shown the use of related chlorinated pyridine compounds in catalysis and synthetic chemistry. For instance, crosslinked polyvinylpyridine hydrochloride serves as an effective catalyst for the acetalization of carbonyl compounds and esterification of carboxylic acids. This polymer catalyst is notable for its inertness to some acid-sensitive functional groups, showcasing its potential utility in the synthesis of complex organic molecules (Yoshida, Hashimoto, & Kawabata, 1981).

NMR Spectroscopy in Structural Analysis

Chlorinated pyridine carboxylic acids have been characterized using one-bond chlorine-isotope effects in 13C NMR , providing a powerful tool for identifying chlorinated carbons in complex molecules. This technique offers additional capabilities for solving structural problems in chlorinated compounds, including those related to "4-Chloro-3-methylpyridine-2-carboxylic acid; hydrochloride" (Irvine, Cooper, & Thornburgh, 2008).

Anticancer Agent Synthesis

The synthesis of potential anticancer agents involving chlorinated pyridines has been documented. By modifying pyridine compounds, researchers have developed derivatives with significant effects on the proliferation and mitotic index of cultured cells, as well as on the survival of mice bearing leukemia. This highlights the potential of chlorinated pyridine carboxylic acids in medicinal chemistry and drug development (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Photophysical and Electrochemical Properties

The study of cyclometalated complexes of iridium(III) with functionalized bipyridines, including chlorophenyl derivatives, reveals insights into the photophysical and electrochemical properties of these materials. Such complexes exhibit luminescence from excited states, making them interesting for applications in light-emitting devices and photocatalysis (Neve, Crispini, Campagna, & Serroni, 1999).

Supramolecular Chemistry

Chlorinated pyridine carboxylic acids are utilized in the formation of supramolecular structures through co-crystallization processes. The study of crystalline adducts of substituted salicylic acids with aminopyridines, including hydrates and solvates, illustrates the diverse supramolecular synthons possible with these compounds, offering potential applications in crystal engineering and material science (Montis & Hursthouse, 2012).

Safety and Hazards

properties

IUPAC Name |

4-chloro-3-methylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c1-4-5(8)2-3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAUQUINSKFJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride | |

CAS RN |

2402828-71-9 |

Source

|

| Record name | 4-chloro-3-methylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)